molecular formula C12H13N5O B12704486 1-(7-Hydroxy-1-naphthyl)biguanide CAS No. 733681-20-4

1-(7-Hydroxy-1-naphthyl)biguanide

Cat. No.: B12704486
CAS No.: 733681-20-4
M. Wt: 243.26 g/mol
InChI Key: HOGDMMZTOLIYGR-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-1-naphthyl)biguanide is a chemical compound with the molecular formula C12H13N5O. It is a derivative of naphthalene and biguanide, featuring a hydroxyl group at the 7th position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Hydroxy-1-naphthyl)biguanide typically involves the reaction of 7-hydroxy-1-naphthylamine with cyanoguanidine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxy-1-naphthyl)biguanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylamines .

Scientific Research Applications

1-(7-Hydroxy-1-naphthyl)biguanide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and as an anti-cancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(7-Hydroxy-1-naphthyl)biguanide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit mitochondrial respiratory complex I, leading to the activation of AMP-activated protein kinase (AMPK). This activation results in various downstream effects, including the regulation of glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Hydroxy-1-naphthyl)biguanide is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

733681-20-4

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(7-hydroxynaphthalen-1-yl)guanidine

InChI

InChI=1S/C12H13N5O/c13-11(14)17-12(15)16-10-3-1-2-7-4-5-8(18)6-9(7)10/h1-6,18H,(H6,13,14,15,16,17)

InChI Key

HOGDMMZTOLIYGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)N=C(N)N=C(N)N

Origin of Product

United States

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